phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride involves several steps. The synthetic route typically starts with the reaction of phenyl isocyanate with 3-(dimethylamino)-2,2-dimethylpropanol under controlled conditions to form the carbamate ester. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimization for large-scale synthesis.
Chemical Reactions Analysis
Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride can be compared with other similar compounds, such as:
- Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate
- Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate sulfate
These compounds share similar structural features but differ in their counterions (hydrochloride vs. sulfate), which can affect their solubility, stability, and reactivity .
Biological Activity
Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride is a compound with significant biological activity, primarily studied for its potential applications in pharmacology and biochemistry. This article delves into its synthesis, mechanism of action, biological effects, and relevant case studies.
- Chemical Formula : C₁₄H₂₃ClN₂O₂
- Molecular Weight : 286.8 g/mol
- Melting Point : 156-158 °C
- CAS Number : 1170396-21-0
Property | Value |
---|---|
Chemical Formula | C₁₄H₂₃ClN₂O₂ |
Molecular Weight | 286.8 g/mol |
Melting Point | 156-158 °C |
CAS Number | 1170396-21-0 |
This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzymes or receptors, modulating biological pathways that can affect various physiological processes. For instance, it has been noted for its role in inhibiting acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
The compound has demonstrated significant activity in inhibiting various enzymes:
- Acetylcholinesterase (AChE) : Inhibition leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive function temporarily but may also lead to toxicity at high concentrations.
- Dihydropteroate Synthase : It has been shown to interact with this enzyme, which is vital for folate biosynthesis in bacteria and protozoa, making it a potential candidate for antimicrobial applications .
Cytotoxicity and Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines:
- Case Study : A study tested the compound against various human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Neuroprotective Effects
In addition to its AChE inhibition, the compound has been investigated for neuroprotective properties:
- Mechanism : By preventing the breakdown of acetylcholine, it may protect neurons from degeneration associated with diseases like Alzheimer's .
Research Findings
Recent studies have explored the compound's effects on different biological systems:
- Antimicrobial Activity : It has been evaluated for its efficacy against various pathogens. In vitro studies revealed that it inhibits the growth of specific bacteria and fungi, indicating potential use as an antimicrobial agent .
- Pharmacokinetics : Research on the pharmacokinetic profile shows that the compound has a favorable absorption rate when administered orally, with a half-life conducive to maintaining therapeutic levels in the bloodstream .
- Safety Profile : Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks at elevated doses due to its irritant nature .
Properties
IUPAC Name |
phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,11-16(3)4)10-15-13(17)18-12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWGIULJCIKVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OC1=CC=CC=C1)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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